[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
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Overview
Description
“[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane” is a nucleophilic carbene that serves as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) as a nucleophilic N-heterocyclic carbene (NHC) ligand. It can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple components. The structure includes a ruthenium atom, two chloride ions, a tricyclohexylphosphane molecule, and a 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene molecule . The exact structure can be found in various databases .Chemical Reactions Analysis
This compound is used as a catalyst for various chemical reactions. For instance, it has been used in the palladium-catalyzed Suzuki cross-coupling of aryl chlorides . Additionally, ruthenium-carbene complexes serve as more reactive catalysts for ring-closing metathesis .Scientific Research Applications
Anticancer Activities of Ruthenium Complexes
Ruthenium compounds are explored for their potential as anticancer agents, leveraging their ability to interact with biological targets differently than platinum-based drugs. Their varied oxidation states and ligand substitution kinetics offer reduced toxicity and better tolerance in vivo. Notably, organometallic ruthenium(II) compounds, which allow derivatization at the arene moiety, show promising cytotoxic profiles against tumor cells. This suggests that the compound , being a ruthenium complex, could potentially be investigated for anticancer applications (Motswainyana & Ajibade, 2015).
Synthesis and Structural Properties
The synthesis and structural exploration of novel compounds often lead to the discovery of materials with significant properties. For instance, the reaction of chloral with substituted anilines to form 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones indicates a pathway for creating compounds with potentially unique physical, chemical, or biological properties. This underlines the importance of synthetic chemistry in developing new materials for various applications, including the synthesis and understanding of complex ruthenium compounds (Issac & Tierney, 1996).
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives, which form a core part of the mentioned ruthenium compound, are significant in medicinal chemistry due to their antitumor activity. This suggests that the complex's imidazolidine moiety could contribute to biological activity, offering pathways for the design of new drugs. Studies on imidazole derivatives highlight their role in synthesizing compounds with diverse biological properties, pointing to the potential medicinal applications of such ruthenium complexes (Iradyan et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the nucleophilic N-heterocyclic carbene (NHC) ligand . This ligand plays a crucial role in various catalytic reactions, including the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Mode of Action
The compound interacts with its targets through its nucleophilic N-heterocyclic carbene (NHC) ligand . It can be used to synthesize an IMes ligated-rhodium complex, which acts as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Biochemical Pathways
The compound affects the hydrogenation pathway of substituted aryl and heteroaryl boronate esters . By acting as a catalyst, it facilitates the conversion of these esters into cis-substituted borylated cycloalkanes . This process is crucial in the synthesis of various organic compounds.
Result of Action
The primary result of the compound’s action is the production of cis-substituted borylated cycloalkanes from substituted aryl and heteroaryl boronate esters . This transformation is facilitated by the compound’s role as a catalyst in the hydrogenation process .
Future Directions
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUJWCJGIGFBS-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69Cl2N2PRu |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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